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Compound of Interest

Demethylamino Ranitidine
Compound Name:
Acetamide Sodium

Cat. No.: B119245

[AN-HPLC-001]

For Researchers, Scientists, and Drug Development
Professionals

This application note details a robust, stability-indicating High-Performance Liquid
Chromatography (HPLC) method for the quantitative determination of impurities in ranitidine
drug substances and products. The described method is crucial for quality control and stability
testing in the pharmaceutical industry.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is known to be susceptible to degradation,
forming various impurities that can compromise its safety and efficacy.[1][2] Therefore, a
validated, stability-indicating analytical method is essential to separate and quantify these
impurities, ensuring the quality and stability of the final product. This document provides a
comprehensive protocol for such a method, including detailed experimental procedures and
validation data, in accordance with International Council for Harmonisation (ICH) guidelines.[3]

[4]
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Experimental
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following
table summarizes the optimized chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 pum)

0.05M Potassium Dihydrogen Phosphate buffer,
Mobile Phase A pH adjusted to 6.5 with phosphoric acid:
Acetonitrile (98:2, v/v)[3]

Mobile Phase B Acetonitrile: Water (95:5, v/v)[3]
Gradient Elution See Table 2

Flow Rate 1.0 mL/min[1][3][5]

Column Temperature 40 °CJ3]

Detection Wavelength 230 nm[3][4]

Injection Volume 20 pL[1]

Table 2: Gradient Elution Program
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Reagents and Solutions

Potassium Dihydrogen Phosphate: Analytical grade

Phosphoric Acid: Analytical grade

Acetonitrile: HPLC grade

Water: HPLC grade or Milli-Q water

Ranitidine Hydrochloride Reference Standard (RS): USP or equivalent

Ranitidine Impurity Standards: As required (e.g., Ranitidine Related Compound A, B, C, etc.)

Preparation of Solutions

» Mobile Phase A Preparation: Dissolve an appropriate amount of Potassium Dihydrogen
Phosphate in water to obtain a 0.05M solution. Adjust the pH to 6.5 with phosphoric acid. Mix
with acetonitrile in a 98:2 (v/v) ratio. Filter and degas.[3]

o Mobile Phase B Preparation: Mix acetonitrile and water in a 95:5 (v/v) ratio. Filter and degas.

[3]

o Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ranitidine
Hydrochloride RS in Mobile Phase A to obtain a known concentration.
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o Impurity Stock Solution: Accurately weigh and dissolve known amounts of each ranitidine
impurity standard in Mobile Phase A to obtain a stock solution with a known concentration of
each impurity.

o System Suitability Solution (SSS): Prepare a solution containing a known concentration of
Ranitidine Hydrochloride RS and each of the specified impurities in Mobile Phase A.[3]

o Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately
weigh a portion of the powder equivalent to a specified amount of ranitidine, transfer to a
suitable volumetric flask, and dissolve in Mobile Phase A with the aid of sonication. Dilute to
volume with Mobile Phase A and filter through a 0.45 pum syringe filter.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability
for the intended purpose.[3][4]

Table 3: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (for Ranitidine peak) <20

Theoretical Plates (for Ranitidine peak) > 2000

Resolution (between critical pairs) =15

Relative Standard Deviation (RSD) for replicate

injections

Table 4: Method Validation Data
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Parameter Result

Linearity (Correlation Coefficient, r2) > 0.999 for ranitidine and all impurities

Varies by impurity, typically in the range of 0.01 -

Limit of Detection (LOD) 0.05 ua/mL
.05 pg/m

Varies by impurity, typically in the range of 0.03 -

Limit of Quantification (LOQ) 0.15 La/mL
.15 pg/m

90% - 110% for all impurities at different

Accuracy (% Recovery) ]
concentration levels[3]

< 2.0% for repeatability and intermediate

Precision (RSD) o
precision

The method is robust to small, deliberate
Robustness variations in flow rate, column temperature, and

mobile phase pH.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, ranitidine was subjected to forced
degradation under various stress conditions as per ICH guidelines.[3]

Table 5: Forced Degradation Conditions

Stress Condition Details

Acid Hydrolysis 0.1 N HCl at 60 °C for 30 minutes[3]
Base Hydrolysis 0.1 N NaOH at 60 °C for 30 minutes|[3]
Oxidative Degradation 1.0% H20:2 at 60 °C for 30 minutes[3]
Thermal Degradation 60 °C for 10 days[3]

Photolytic Degradation Exposure to UV light

The method effectively separated the degradation products from the main ranitidine peak and
other known impurities, confirming its stability-indicating capability.
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Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of ranitidine
impurities.
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Caption: Experimental workflow for HPLC analysis of ranitidine impurities.
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Conclusion

The described stability-indicating HPLC method is specific, accurate, precise, and robust for
the quantification of impurities in ranitidine. This method can be effectively implemented in
quality control laboratories for routine analysis and stability studies of ranitidine drug
substances and formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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